molecular formula C12H17ClN2O2 B8203410 2-chloro-6-nitro-N,N-dipropylaniline

2-chloro-6-nitro-N,N-dipropylaniline

Cat. No.: B8203410
M. Wt: 256.73 g/mol
InChI Key: JRPTWNDAZOPFLK-UHFFFAOYSA-N
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Description

2-Chloro-6-nitro-N,N-dipropylaniline is a substituted aniline derivative with a chloro group at the 2-position and a nitro group at the 6-position of the aromatic ring, along with two propyl groups attached to the nitrogen atom (N,N-dipropyl). These compounds are primarily used in agrochemicals (e.g., herbicides) and polymer chemistry (e.g., photoinitiators) due to their electron-withdrawing substituents, which influence reactivity and stability .

Properties

IUPAC Name

2-chloro-6-nitro-N,N-dipropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-3-8-14(9-4-2)12-10(13)6-5-7-11(12)15(16)17/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPTWNDAZOPFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-chloro-6-nitro-N,N-dipropylaniline with structurally related compounds:

Compound Name CAS Reg. No. Formula Substituents Primary Applications Key Physical Properties Regulatory Status
This compound Not available C₁₂H₁₆ClN₂O₂ 2-Cl, 6-NO₂, N,N-dipropyl Inferred: Potential herbicide/photoinitiator Limited data; inferred solubility in polar solvents Not reported
Nitralin 4726-14-1 C₁₃H₁₉N₃O₆S 2,6-dinitro, 4-(methylsulfonyl), N,N-dipropyl Herbicide (soil-applied) Fusion enthalpy: 28.05 kJ/mol at 424.3 K Revoked (US, 1968)
Trifluralin 1582-09-8 C₁₃H₁₆F₃N₃O₄ 2,6-dinitro, 4-(trifluoromethyl), N,N-dipropyl Herbicide (pre-emergent) Log Kow: 5.34 Regulated; high soil persistence
Isopropalin 33820-53-0 C₁₅H₂₃N₃O₄ 2,6-dinitro, 4-isopropyl, N,N-dipropyl Herbicide (dinitroaniline class) Melting point: 88–90°C Approved (ISO)
N,N-Dipropylaniline (unsubstituted) 621-77-2 C₁₂H₁₉N N,N-dipropyl (no aromatic substituents) Polymerization initiator Boiling point: 250–252°C Industrial use
Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) enhance stability and reduce solubility in non-polar solvents. The chloro-nitro combination in the target compound may offer intermediate reactivity compared to trifluralin (highly electron-deficient due to -CF₃) and nitralin (dual nitro groups) . Methylsulfonyl vs. Chloro: Nitralin’s 4-(methylsulfonyl) group increases polarity and soil mobility, whereas the chloro group in the target compound may reduce environmental persistence .

Applications: Herbicides: Nitralin and trifluralin are soil-applied herbicides targeting weed seedlings. Polymer Chemistry: N,N-Dipropylaniline derivatives act as photoinitiators when combined with nitroaromatics (e.g., para-nitroaniline). The target compound’s nitro group could enable similar applications .

Physicochemical Properties

  • Solubility : Chloro and nitro groups likely render the compound sparingly soluble in water but soluble in organic solvents (e.g., DMF, ethyl acetate), similar to nitralin (log Kow ~3.5) .
  • Thermal Stability : Calculated properties for 2-chloro-4-nitro-N,N-dipropylaniline (CAS 6216-91-7) suggest a boiling point of ~712 K and critical temperature of ~938 K, which may approximate the target compound’s behavior .

Environmental and Toxicological Profiles

  • Environmental Fate : Chlorinated nitroanilines are generally persistent in soil but less mobile than sulfonated analogs (e.g., nitralin) .
  • Toxicity: No direct data exists for the target compound. However, nitralin exhibits moderate acute toxicity (LC₅₀ >10 mg/L in fish), suggesting cautious handling .

Preparation Methods

Methodology

NAS is a widely used approach for introducing amine groups into aromatic systems. For 2-chloro-6-nitro-N,N-dipropylaniline, this method involves substituting a halogen (e.g., chlorine or bromine) on a pre-functionalized nitrobenzene derivative with dipropylamine.

Example Protocol

  • Substrate : 1-Bromo-2-chloro-4-nitrobenzene or 2-chloro-1-nitro-4-bromobenzene.

  • Reagents :

    • Dipropylamine (2.2 equiv)

    • Potassium hydroxide (1.5 equiv)

    • Hydroxypropyl methylcellulose (HPMC) as a green solvent (0.1 wt% in water)

  • Conditions :

    • Temperature: 80°C

    • Reaction time: 2.5 hours

    • Yield: 90–99%

Mechanism

The nitro group activates the aromatic ring, facilitating nucleophilic attack by dipropylamine at the para position relative to the nitro group. The halogen (Cl/Br) at the ortho position remains intact due to steric and electronic effects.

Table 1: NAS Reaction Optimization

ParameterOptimal ValueImpact on Yield
SolventHPMC/waterEnhances kinetics by stabilizing transition state
BaseKOHNeutralizes HBr/HCl, driving reaction completion
Temperature80°CBalances reaction rate and side-product formation

Stepwise Nitration and Chlorination

Methodology

This route involves sequential nitration and chlorination of N,N-dipropylaniline. The order of substitution is critical due to directing effects:

  • Nitration :

    • Substrate: N,N-Dipropylaniline

    • Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

    • Conditions: 0–5°C, 1 hour

    • Product: 4-Nitro-N,N-dipropylaniline (yield: 73%)

  • Chlorination :

    • Substrate: 4-Nitro-N,N-dipropylaniline

    • Reagents: Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)

    • Conditions: Hexane/chloroform, 0°C → ambient temperature

    • Product: this compound (yield: 67%)

Challenges

  • Regioselectivity : Nitro groups direct electrophiles to meta positions, complicating ortho-chlorination.

  • Side reactions : Over-chlorination or ring oxidation may occur without precise temperature control.

Continuous Flow Synthesis

Methodology

Adopted from industrial-scale dinitroaniline production, this method uses a tubular reactor for high-throughput synthesis:

  • Substrate : 2-Chloro-6-nitrofluorobenzene

  • Reagents :

    • Dipropylamine (1.1 equiv)

    • Sodium hydroxide (1.3 equiv, 20% aqueous solution)

  • Conditions :

    • Reactor type: Tubular with turbulent flow

    • Temperature: 120–150°C

    • Residence time: 10–15 minutes

    • Yield: 99%

Advantages

  • Scalability: Suitable for kilogram-scale production.

  • Safety: Minimizes exposure to hazardous intermediates.

Reductive Amination of Chloronitrobenzene Derivatives

Methodology

This two-step process involves reducing a nitro group to an amine, followed by alkylation:

  • Reduction :

    • Substrate: 2-Chloro-6-nitrobenzaldehyde

    • Reagents: Iron powder, hydrochloric acid (HCl)

    • Product: 2-Chloro-6-aminobenzaldehyde (yield: 96%)

  • Alkylation :

    • Substrate: 2-Chloro-6-aminobenzaldehyde

    • Reagents: Propyl bromide (2 equiv), potassium carbonate (K₂CO₃)

    • Conditions: DMF, 100°C, 12 hours

    • Product: this compound (yield: 85%)

Limitations

  • Multiple purification steps reduce overall efficiency.

  • Alkylation may lead to N-monopropylated by-products.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)ScalabilityCost EfficiencyKey Limitations
NAS90–99HighModerateRequires activated substrates
Stepwise Nitration/Chlorination67–73ModerateLowRegioselectivity issues
Continuous Flow99Very highHighSpecialized equipment
Reductive Amination85LowHighBy-product formation

Q & A

Q. What are the recommended synthesis and purification protocols for 2-chloro-6-nitro-N,N-dipropylaniline and its derivatives?

To synthesize derivatives like 4-isocyano-2-nitro-N,N-dipropylaniline, adopt a stepwise approach:

  • Functionalization : Introduce nitro and chloro groups via electrophilic substitution, ensuring precise temperature control to avoid over-nitration.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by vacuum distillation to isolate intermediates. For nitroaniline derivatives, recrystallize from ethanol to remove impurities .
  • Characterization : Confirm purity via melting point analysis and ¹H/¹³C NMR, referencing spectral data from structurally similar compounds (e.g., 4-isocyano-2-nitroaniline derivatives) .

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

  • Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate nitroaromatic compounds.
  • Spectroscopy : Use ¹H NMR (CDCl₃, 400 MHz) to confirm substitution patterns; the chloro and nitro groups induce distinct deshielding effects. Cross-validate with HRMS for molecular weight confirmation .
  • Kinetic Monitoring : Track nitro group reduction or photodegradation using UV-Vis spectroscopy (λmax = 300–400 nm for nitroaromatics) .

Q. How does this compound act as a photoinitiator in polymerization systems?

  • Dual-Component Mechanism : The compound requires a synergistic amine (e.g., N,N-dipropylaniline) for radical generation. UV irradiation (365 nm) induces electron transfer between the nitro group and amine, producing initiating radicals.
  • Experimental Validation : Conduct bulk polymerization with Triethylene glycol dimethacrylate. Monitor conversion via FTIR (C=C bond attenuation at 1630 cm⁻¹) and gravimetry. Note: No polymerization occurs with either component alone .

Advanced Research Questions

Q. What mechanistic insights explain the dependency on molar ratios in dual-component photoinitiation systems?

  • Optimal Ratios : A 1:4 molar ratio (nitro compound:amine) maximizes radical yield due to balanced electron donor/acceptor stoichiometry. At higher amine ratios (e.g., 8:1), competing side reactions (e.g., amine oxidation by atmospheric O₂) reduce initiation efficiency.
  • Methodology : Use stopped-flow spectroscopy to quantify radical lifetimes. Supplement with ESR to identify transient species under varied ratios .

Q. How can researchers resolve contradictions in kinetic data for nitroaniline-initiated polymerization?

  • Case Study : At 8:1 amine:nitro ratios, unexpected para-nitroaniline depletion rates suggest competing pathways.
  • Experimental Design :
    • Oxygen Exclusion : Perform reactions under inert atmosphere (N₂/Ar) to suppress amine oxidation.
    • Kinetic Modeling : Apply pseudo-first-order approximations to distinguish initiation vs. side reaction rate constants .
    • Sensitivity Analysis : Vary light intensity and amine structure (e.g., diphenylenediamine vs. dipropylaniline) to isolate variables .

Q. What methodologies are suitable for studying the environmental degradation of chloro-nitroaniline herbicides?

  • Soil Incubation Studies : Incorporate this compound into soil matrices and monitor degradation via LC-MS/MS. Compare with analogs (e.g., nitralin, SD-11831) to identify hydrolytic or microbial pathways .
  • Photolysis Experiments : Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze nitro group reduction products (e.g., hydroxylamines) using GC-MS .

Q. How do structural modifications influence the herbicidal activity of dinitroaniline derivatives?

  • SAR Framework :
    • Nitro Positioning : 2,6-dinitro substitution (vs. 2,4) enhances soil persistence by sterically shielding the nitro groups from nucleophilic attack.
    • Alkyl Chain Effects : Dipropyl groups improve lipid solubility, increasing root uptake. Compare with trifluralin (CF₃ substitution) for volatility trade-offs .
  • Testing Protocol : Use greenhouse assays (e.g., cotton seedling growth inhibition) and quantify EC₅₀ values for structure-activity correlations .

Q. What strategies enable functionalization of this compound for novel applications?

  • Isocyanide Derivatives : React with tert-butyl isocyanide under Pd catalysis to introduce isocyano groups at the para position. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
  • Biological Probes : Conjugate with fluorescent tags (e.g., dansyl chloride) for tracking uptake in plant models. Validate via confocal microscopy .

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